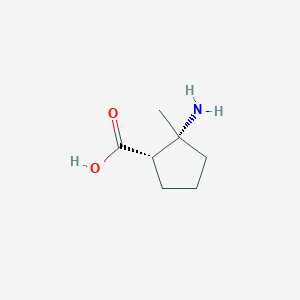

顺式-2-氨基-2-甲基环戊烷羧酸

描述

Cis-2-Amino-2-methylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.

The exact mass of the compound cis-2-Amino-2-methylcyclopentanecarboxylic acid is 143.094628657 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-2-Amino-2-methylcyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Amino-2-methylcyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 折叠体构建模块

顺式-2-氨基环己烯-4-烯羧酸与顺式-2-氨基-2-甲基环戊烷羧酸密切相关,可用作构象受限的 β-氨基酸,用于构建螺旋折叠体。这些 α/β-肽在溶液和结晶态中采用特定的螺旋构象,表明它们作为折叠体化学中结构成分的潜力 (权等人,2015)。

2. 合成与转化

2-氨基环戊烷羧酸的化学性质包括其合成、转化和生物学特性。该化合物的对映异构体已从天然来源中分离出来,并且是抗生素阿米普霉素的成分。文献中讨论了外消旋化合物的合成、拆分和对映选择性合成 (F. Fülöp,2001)。

3. 酶促策略和衍生物

(1R,2S)-2-氨基环戊烷羧酸(顺式戊环素)由于其新颖的生物活性和天然存在而备受关注。已经开发出酶促策略以对映体纯的形式合成它。结构优化导致具有增强的抗真菌活性的衍生物。该化合物也是具有显着药理特性的较大分子中的关键元素,如阿米普霉素 (Forró & Fülöp,2016)。

4. 药理作用

对顺式-3-氨基环戊烷羧酸的各种对映异构体的药理作用的研究表明,这些化合物是 GABA(C) 受体的中等部分激动剂。当这些受体结合时,它们提供了胺和羧酸基团立体化学取向的独特视角 (Chebib 等人,2001)。

作用机制

Target of Action

The primary target of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is the GABA (gamma-aminobutyric acid) receptor . This receptor plays a crucial role in the central nervous system by mediating inhibitory neurotransmission. By binding to the GABA receptor, the compound can modulate neuronal excitability and influence various neurological processes .

Mode of Action

Cis-2-Amino-2-methyl-cyclopentanecarboxylic acid interacts with the GABA receptor by mimicking the action of GABA, the natural ligand. Upon binding, it enhances the receptor’s inhibitory effects, leading to a decrease in neuronal firing. This interaction results in the opening of chloride channels, causing an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces the likelihood of action potential generation .

Biochemical Pathways

The compound primarily affects the GABAergic pathway , which is responsible for maintaining the balance between neuronal excitation and inhibition. By enhancing GABAergic transmission, cis-2-Amino-2-methyl-cyclopentanecarboxylic acid can influence downstream effects such as reduced anxiety, sedation, and anticonvulsant activity. This modulation can also impact other neurotransmitter systems indirectly, including the dopaminergic and serotonergic pathways .

Pharmacokinetics

The pharmacokinetics of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME):

These properties impact its bioavailability and therapeutic efficacy, with a relatively rapid onset of action and moderate duration of effect.

Result of Action

At the molecular level, the action of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid results in the hyperpolarization of neurons , leading to decreased excitability. At the cellular level, this translates to reduced neuronal firing rates, which can manifest as anxiolytic, sedative, and anticonvulsant effects. These outcomes are beneficial in conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to the GABA receptor. Temperature fluctuations can impact its stability and degradation rate, while the presence of other ions or molecules can lead to competitive binding or allosteric modulation of the receptor .

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring consistent efficacy in different physiological and environmental conditions.

: DrugBank

属性

IUPAC Name |

2-amino-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRKLOXTORQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583658 | |

| Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756450-21-2 | |

| Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

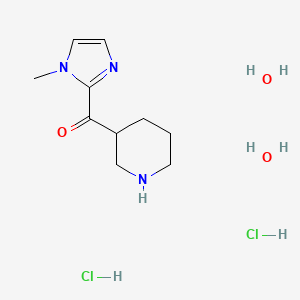

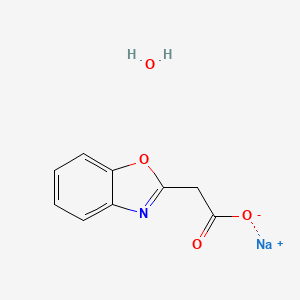

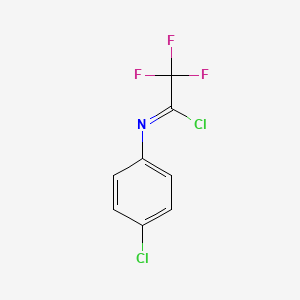

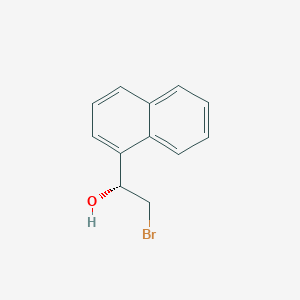

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)